![molecular formula C16H15N3O3S B2650048 N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851978-54-6](/img/structure/B2650048.png)
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
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Description
Synthesis Analysis
The synthesis pathway for “N’-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Molecular Structure Analysis
The molecular formula of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is C16H12N4O2S2 . It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” include condensation, reduction, and nucleophilic substitution. The condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde forms a Schiff base. This Schiff base is then reduced with sodium borohydride to form a hydrazine. Finally, the hydrazine reacts with 1,3-benzothiazole-2-carbonyl chloride to form the final product.Physical And Chemical Properties Analysis
“N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 99.7±0.3 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 133 Å2 , and its molar volume is 234.8±3.0 cm3 .Scientific Research Applications
Antibacterial Agents
Compounds with a 1,3-benzothiazol-2-yl structure have been synthesized and studied as potential antibacterial agents . They have shown profound antimicrobial activity, which suggests that “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” might also have similar properties.
Antifungal Agents
The benzothiazol-2-yl structure is also found in compounds with antifungal properties . This suggests a potential application of the compound in the treatment of fungal infections.
Anti-inflammatory Agents
Benzothiazol-2-yl compounds have been associated with anti-inflammatory properties . This could indicate a potential use of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” in the treatment of inflammatory conditions.
Antitumor Agents
Quinazoline derivatives, which have a similar structure to benzothiazol-2-yl compounds, have been studied for their antitumor properties . This suggests that “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” might also have potential as an antitumor agent.
Inhibitors of Tyrosine Kinase Receptors
Quinazoline derivatives have been used as inhibitors of tyrosine kinase receptors, which are overexpressed in several types of cancers . This could be another potential application of “N’-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide”.
properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-8-5-9-13-15(12)17-16(23-13)19-18-14(20)10-22-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSCBCREBVNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326185 |
Source
|
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
CAS RN |
851978-54-6 |
Source
|
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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